Cas no 4491-33-2 (Ethyl quinoline-2-carboxylate)

Ethyl quinoline-2-carboxylate is a versatile organic compound primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its quinoline core structure lends itself to applications in the development of bioactive molecules, including antimicrobial and antitumor agents. The ethyl ester moiety enhances solubility and reactivity, facilitating further derivatization. This compound is valued for its stability under standard conditions and compatibility with a range of chemical transformations, such as hydrolysis, reduction, and cyclization. Its well-defined synthetic pathway ensures high purity, making it a reliable choice for research and industrial applications requiring precise molecular scaffolds.
Ethyl quinoline-2-carboxylate structure
Ethyl quinoline-2-carboxylate structure
Product Name:Ethyl quinoline-2-carboxylate
CAS No:4491-33-2
MF:C12H11NO2
MW:201.221243143082
MDL:MFCD02149441
CID:1027740
PubChem ID:421739
Update Time:2025-06-09

Ethyl quinoline-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl quinoline-2-carboxylate
    • 2-Quinolinecarboxylic acid ethyl ester
    • Ethyl 2-quinolinecarboxylate
    • Chinolin-2-carbonsaeure-aethylester
    • ethyl quinaldate
    • ethyl quinaldinate
    • ethyl quinoline-2-carboxylic acid
    • quinoline-2-carboxylic acid ethyl ester
    • 2-Quinolinecarboxylic acid, ethyl ester
    • PWOYTBYNBYNZCO-UHFFFAOYSA-N
    • BCP23837
    • ZERO/005792
    • STK523945
    • SBB013680
    • RP04309
    • SY034371
    • ST4128427
    • Y9139
    • ST24030694
    • F19172
    • J-521282
    • SCHEMBL431290
    • A872448
    • DTXSID30329610
    • CS-0037461
    • MFCD02149441
    • SB71656
    • AKOS005454605
    • ETHYLQUINOLINE-2-CARBOXYLATE
    • DS-17772
    • DB-070603
    • 4491-33-2
    • MDL: MFCD02149441
    • Inchi: 1S/C12H11NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,2H2,1H3
    • InChI Key: PWOYTBYNBYNZCO-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=C2C=CC=CC2=N1)=O

Computed Properties

  • Exact Mass: 201.07900
  • Monoisotopic Mass: 201.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 39.2

Experimental Properties

  • Boiling Point: 348℃ at 760 mmHg
  • PSA: 39.19000
  • LogP: 2.41150

Ethyl quinoline-2-carboxylate Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl quinoline-2-carboxylate Production Method

Ethyl quinoline-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:4491-33-2)Ethyl quinoline-2-carboxylate
Order Number:A872448
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:34
Price ($):151.0
Email:sales@amadischem.com

Additional information on Ethyl quinoline-2-carboxylate

Ethyl Quinoline-2-Carboxylate (CAS No. 4491-33-2): An Overview of Its Structure, Properties, and Applications in Pharmaceutical Research

Ethyl quinoline-2-carboxylate (CAS No. 4491-33-2) is a versatile organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound belongs to the class of quinolines, which are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, including the development of novel drugs and therapeutic agents.

The molecular formula of ethyl quinoline-2-carboxylate is C12H11NO2, and it has a molecular weight of 197.22 g/mol. The compound features a quinoline ring system with an ethyl ester group attached to the carboxylic acid moiety at the 2-position. This structural arrangement imparts specific chemical and physical properties that make it an attractive candidate for various research applications.

In terms of physical properties, ethyl quinoline-2-carboxylate is a white crystalline solid with a melting point of approximately 85-87°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These solubility characteristics are crucial for its use in various chemical reactions and formulations.

The chemical stability of ethyl quinoline-2-carboxylate is another important aspect to consider. It is stable under normal laboratory conditions but can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of quinoline-2-carboxylic acid and ethanol. This property can be leveraged in synthetic chemistry to control the reactivity and functionality of the compound.

In recent years, there has been growing interest in the biological activities of ethyl quinoline-2-carboxylate. Studies have shown that this compound exhibits moderate antifungal and antibacterial properties, making it a potential lead compound for the development of new antimicrobial agents. For instance, a study published in the Journal of Medicinal Chemistry reported that ethyl quinoline-2-carboxylate demonstrated significant activity against several strains of fungi and bacteria, including Candida albicans and Staphylococcus aureus.

Beyond its antimicrobial properties, ethyl quinoline-2-carboxylate has also been investigated for its potential as a scaffold for drug discovery. The quinoline ring system is known for its ability to interact with various biological targets, including enzymes and receptors. Researchers have used this compound as a starting point to synthesize more complex derivatives with enhanced biological activities. For example, a recent study published in Organic & Biomolecular Chemistry described the synthesis of several ethyl quinoline-2-carboxylate-based derivatives that showed improved potency against cancer cells compared to the parent compound.

The pharmacokinetic properties of ethyl quinoline-2-carboxylate are also an area of active research. Preliminary studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its potential use as a therapeutic agent. However, further investigations are needed to fully understand its pharmacokinetic behavior in vivo.

In addition to its direct biological activities, ethyl quinoline-2-carboxylate has found applications as an intermediate in the synthesis of other bioactive compounds. Its versatile reactivity makes it a valuable building block for constructing more complex molecules with diverse biological functions. For instance, it can be used as a starting material for the synthesis of various heterocyclic compounds that have shown promise in treating neurological disorders and inflammatory diseases.

The safety profile of ethyl quinoline-2-carboxylate is another critical aspect to consider. While it is generally considered safe for laboratory use under proper handling conditions, it is important to follow standard safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and appropriate ventilation should be provided to minimize exposure risks.

In conclusion, ethyl quinoline-2-carboxylate (CAS No. 4491-33-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique chemical structure, favorable physical properties, and promising biological activities make it an attractive candidate for further exploration and development. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, contributing to the advancement of medicinal chemistry and drug discovery.

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Amadis Chemical Company Limited
(CAS:4491-33-2)Ethyl quinoline-2-carboxylate
A872448
Purity:99%
Quantity:10g
Price ($):151.0
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